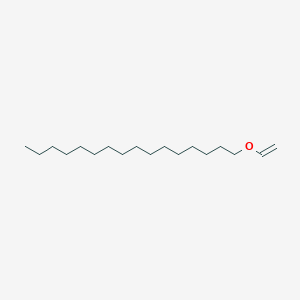
Cetyl vinyl ether
概要
説明
Cetyl Vinyl Ether, also known as Hexadecane, 1-(ethenyloxy)-, is a chemical compound with the molecular formula C18H36O and a molecular weight of 268.48 . It is used in various applications including research and development .
Synthesis Analysis
Cetyl Vinyl Ether can be synthesized through various methods. One such method involves the use of electrophilic selenium reagents as initiators and pentacarbonylbromomanganese as the catalyst . The polymerization could be carried out under ambient conditions . Another method involves distilling it from metallic sodium at 115o (0.03 mm) .
Molecular Structure Analysis
The molecular structure of Cetyl Vinyl Ether consists of 18 carbon atoms, 36 hydrogen atoms, and 1 oxygen atom . It exists in a smectic liquid crystalline state within the 16.5 to -2.5o temperature range .
Chemical Reactions Analysis
Cetyl Vinyl Ether can undergo various chemical reactions. For instance, it can be used as a monomer for modern homo- and co-polymerization processes . The remarkably tunable chemistry of Vinyl Ethers allows designing and obtaining polymers with well-defined structures and controllable properties .
Physical And Chemical Properties Analysis
Cetyl Vinyl Ether has a melting point of 16.5o . It is soluble in n-heptane benzene, petroleum ether, and tetrahydrofuran . The viscosities of the polymers are measured with an Ubbelohde viscometer at 30o in tetrahydrofuran in the 0.1-0.4 g/dl range of concentration .
科学的研究の応用
Synthesis of Custom-Tailored Polymers
Vinyl ether monomers, including Cetyl Vinyl Ether, have been used for the precise synthesis of custom-tailored polymers . The tunable chemistry of Vinyl Ethers allows for the design and production of polymers with well-defined structures and controllable properties .
Homopolymerization and Copolymerization Processes
Vinyl Ethers are used as monomers for modern homo- and co-polymerization processes . Both Vinyl Ether homopolymerization and copolymerization systems are considered, with specific emphasis given to novel initiating systems and methods of stereocontrol .
RAFT Approach in Polymerization Reactions
The RAFT (Reversible Addition-Fragmentation chain Transfer) approach in both cationic and radical polymerization reactions has been found suitable for poly(Vinyl Ether) synthesis .
Sequential Protocol for Block Copolymers
A sequential protocol has been used to produce tri- and pentablock copolymers of various Vinyl Ethers . This approach has been used to produce diblock copolymers of iso-Butyl Vinyl Ether and α-methylstyrene .
Controlled Radical Polymerization
Vinyl Ether was long believed to be among the monomers that could not be radically homopolymerized . However, recent advances have made it possible to perform radical homopolymerization with hydroxy-functional Vinyl Ether .
Polymerization-Induced Self-Assembly
By using the resulting poly(Vinyl Ether) as a thermoresponsive polymer and as a reactive emulsifier for polymerization-induced self-assembly, various functional polymers and nano-objects can be obtained .
Stereoselective Cationic Polymerization
Cetyl Vinyl Ether can be used in the design of a stereoselective cationic polymerization .
Irradiation Facility
A 500-Ci 60Co source with panoramic construction has been used as an irradiation facility . This could potentially be an application of Cetyl Vinyl Ether, although more specific details are not provided in the source .
Safety and Hazards
Cetyl Vinyl Ether is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Vinyl Ethers, including Cetyl Vinyl Ether, have found numerous applications as key reagents in organic reactions . They have been extensively polymerized under cationic initiation to produce polymeric materials endowed with excellent properties used in various industrial applications such as adhesives, paints, coatings, and the synthesis of stimuli-sensitive materials . With the advancements in the synthesis and application of Vinyl Ethers, it is expected that they will continue to play a significant role in the development of custom-tailored polymers .
作用機序
Target of Action
Cetyl vinyl ether, also known as Vinyl cetyl ether, is primarily used in the synthesis of polymers . The primary targets of this compound are the monomers that are involved in the polymerization process .
Mode of Action
The compound interacts with its targets through a process known as cationic polymerization . This process involves the use of a catalyst to control the stereoselective polymerization of vinyl ether substrates . The catalyst and the chiral counterions designed in the process systematically bias the reactivity and chain-end stereochemical environment during cationic polymerization . This approach overrides conventional chain-end stereochemical bias to achieve catalyst-controlled stereoselective polymerization .
Biochemical Pathways
The biochemical pathways affected by Cetyl vinyl ether involve the polymerization of vinyl ether substrates . The compound’s interaction with its targets leads to the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity .
Result of Action
The result of Cetyl vinyl ether’s action is the formation of isotactic poly(vinyl ether)s with high degrees of isotacticity . These materials display the tensile properties of commercial polyolefins but adhere more strongly to polar substrates by an order of magnitude, indicating their promise for next-generation engineering applications .
特性
IUPAC Name |
1-ethenoxyhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKWYQGLUUPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061171 | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 16 deg C; [ChemIDplus] | |
| Record name | Cetyl vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12877 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cetyl vinyl ether | |
CAS RN |
822-28-6 | |
| Record name | Cetyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cetyl vinyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecane, 1-(ethenyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-vinyloxyhexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL VINYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WG4T76R4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Cetyl Vinyl Ether (CVE) in materials science?
A1: Cetyl Vinyl Ether is primarily used as a comonomer to modify the properties of Polyvinyl Chloride (PVC). [, , ] Studies have explored blends of PVC with a copolymer of vinyl chloride and cetyl vinyl ether, demonstrating improved processing characteristics and physical properties. [, , ] For example, these blends exhibit higher fusion rates during processing, enhanced impact strength with the addition of impact modifiers, and a wider range of optimal processing conditions in injection molding. [, ]
Q2: How does the presence of Cetyl Vinyl Ether impact the melt viscosity of Polyvinyl Chloride (PVC) blends?
A2: Research indicates that incorporating Cetyl Vinyl Ether into PVC blends leads to a less temperature-dependent melt viscosity compared to pure PVC or lightly plasticized PVC compositions. [] This effect is particularly noticeable in blends with 25% to 75% copolymer content, where the flow activation energy remains constant. [] Microscopic observations and dynamic loss measurements suggest a two-phase structure in these blends, with the copolymer potentially encapsulating the flow units of the PVC and copolymer compatible mix during processing. []
Q3: Can you elaborate on the impact of Cetyl Vinyl Ether on the thermal stability of PVC blends during processing?
A3: Blends of PVC and a copolymer of vinyl chloride and cetyl vinyl ether demonstrate enhanced heat stability during processing. [] This is attributed to the lubricant action of the cetyl vinyl ether copolymer, which reduces friction heat generation during mixing. [] This effect is evident in plastogram measurements, showing prolonged equilibrium torque for the blends compared to PVC homopolymer. []
Q4: Beyond PVC modification, are there other applications where Cetyl Vinyl Ether plays a role?
A4: Cetyl Vinyl Ether has been investigated in the context of electron transfer reactions. [, ] Studies demonstrate that a copolymer of maleic acid and cetyl vinyl ether (MA-CVE), classified as a polysoap, exhibits significant retardation effects on the reduction rate of dialkylviologens by sodium dithionite. [, ] This retardation is attributed to the microenvironment created by the MA-CVE, impacting the kinetics of electron transfer. [, ]
Q5: Are there specific structural features of Cetyl Vinyl Ether that contribute to its observed effects in these applications?
A5: While the provided research doesn't delve into detailed structure-activity relationships for Cetyl Vinyl Ether, some inferences can be made. The long alkyl chain (Cetyl) contributes to its hydrophobic nature. [, ] In the context of PVC blends, this hydrophobicity likely influences its compatibility with PVC and its role as an internal lubricant. [, , ] In the electron transfer studies, this hydrophobicity is key to the interactions with dialkylviologens within the MA-CVE polysoap microenvironment. [, ] The vinyl ether functionality (CH2=CHO-) is crucial for polymerization and copolymerization reactions. []
Q6: What are the potential future research directions for Cetyl Vinyl Ether?
A6: Further research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
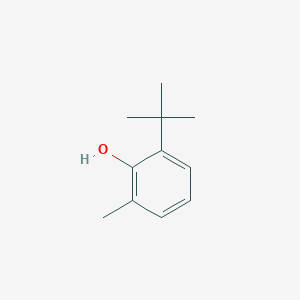
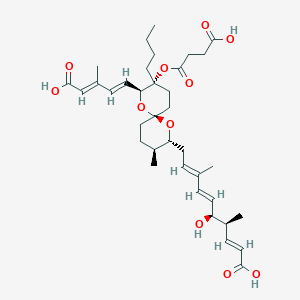
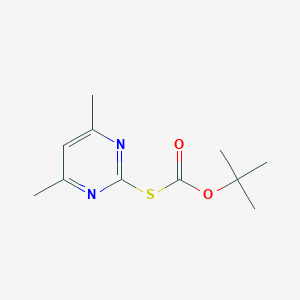
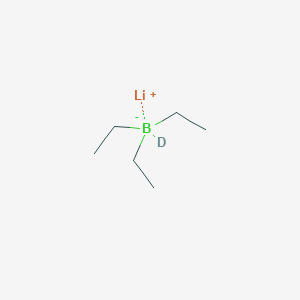
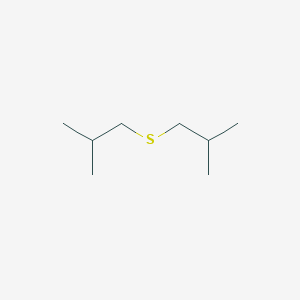

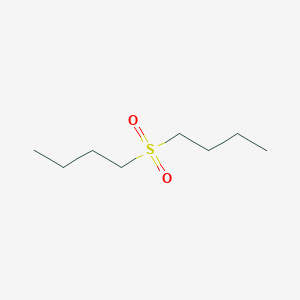
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)



